molecular formula C23H37N3O5 B562315 (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate CAS No. 219921-94-5

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate

Cat. No. B562315
CAS RN: 219921-94-5
M. Wt: 435.565
InChI Key: YPDMBMNFFPWTOV-NXMISADUSA-N
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Description

“(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate” is a chemical compound with the CAS Number: 147769-93-5 . It has a molecular weight of 246.4 and its IUPAC name is (1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]-1-butanamine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is usually in a liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C16H26N2 . The InChI code for this compound is 1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a liquid and is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis Process Improvement

The development of a large-scale synthesis for (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, a key intermediate in the production of repaglinide, has been improved. This process involves nucleophilic substitution, Grignard reaction, reduction, and resolution, optimizing cost and yield efficiency (N. Kolla et al., 2006).

2. Novel Piperidine Ring Modified Analogues

A series of novel piperidine ring-modified analogs, including thiopene, furan, and pyridyl alcohol and methyl ether analogues, have been synthesized. These modifications enhance the efficiency and yield of the reaction processes (B. Ojo, 2012).

3. Pharmacological Characterization

A novel κ-opioid receptor antagonist, incorporating a structure similar to (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, demonstrated potential for treating depression and addiction disorders. This compound showed selectivity and efficacy in both in vitro and in vivo studies (S. Grimwood et al., 2011).

4. Environmental Friendly Synthesis

An environmentally friendly method for synthesizing 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl amine, an intermediate in Repaglinide production, has been developed. This method focuses on reducing environmental impact while maintaining high yields (H. Liu et al., 2011).

5. Derivatives for Therapeutic Applications

1-Substituted Piperidines, derivatives of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, have been explored for their therapeutic applications. These derivatives show potential in various pharmacological properties (R. Vardanyan, 2018).

6. Piperidine Catalyzed Synthesis

Piperidine catalyzed reactions have been utilized for the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids, demonstrating the versatility of piperidine-based compounds in chemical synthesis (H. Krawczyk, 1996).

7. CCR5 Receptor Antagonists

Studies have identified potent CCR5 antagonists based on the structure of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. These antagonists show promise as anti-HIV-1 agents (P. Finke et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2S)-2-acetamidopentanedioic acid;(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2.C7H11NO5/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;1-4(9)8-5(7(12)13)2-3-6(10)11/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t15-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDMBMNFFPWTOV-NXMISADUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N.CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176421
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219921-94-5
Record name L-Glutamic acid, N-acetyl-, compd. with (αS)-α-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine (1:1)
Source CAS Common Chemistry
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Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-1-(2-piperidine-1-phenyl)butylamine compound with N-Acetyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.630
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Record name 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)-, N-ACETYL-L-GLUTAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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